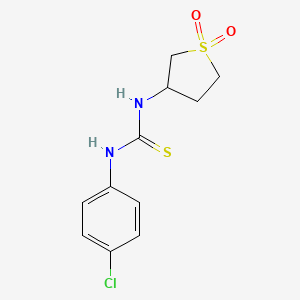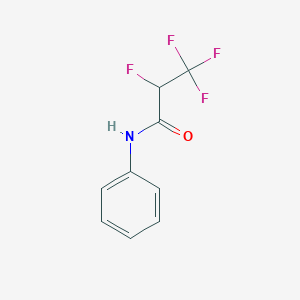
7-(benzyloxy)-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one
Vue d'ensemble
Description
7-(benzyloxy)-3-(2-chlorophenyl)-2-methyl-4H-chromen-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities. It is commonly known as "Benzoxanthone" and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of Benzoxanthone is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of various enzymes, including topoisomerase, histone deacetylase, and tyrosine kinase. It has also been shown to induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
Benzoxanthone has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of cyclooxygenase-2, leading to a decrease in inflammation. Benzoxanthone has also been reported to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoxanthone has several advantages for lab experiments, including its high solubility in organic solvents, stability at room temperature, and ease of synthesis. However, it also has some limitations, such as its low bioavailability and poor water solubility, which may limit its use in in vivo studies.
Orientations Futures
Several future directions for the research on Benzoxanthone can be explored. These include the development of novel synthetic methods to improve the yield and purity of the compound, the investigation of its potential use as a chemotherapeutic agent, and the exploration of its mechanism of action in different cell types. Additionally, further studies are needed to evaluate the safety and toxicity of Benzoxanthone in animal models and humans.
Applications De Recherche Scientifique
Benzoxanthone has been extensively studied for its potential pharmacological activities, including its anticancer, anti-inflammatory, and antioxidant properties. Several studies have reported the cytotoxicity of Benzoxanthone against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-2-methyl-7-phenylmethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-15-22(18-9-5-6-10-20(18)24)23(25)19-12-11-17(13-21(19)27-15)26-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGBAGNDXCPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3956932.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956934.png)
![ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B3956954.png)
![6-chloro-3-{5-[(5-chloro-2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3956955.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline](/img/structure/B3956963.png)


![8-methoxy-3-(7-methoxyimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one](/img/structure/B3956992.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3956994.png)

![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3957007.png)
![6-bromo-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B3957014.png)
